2-Amino-5-bromo-4-chlorobenzonitrile hcl

Catalog No.
S14599348
CAS No.
M.F
C7H5BrCl2N2
M. Wt
267.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-4-chlorobenzonitrile hcl

Product Name

2-Amino-5-bromo-4-chlorobenzonitrile hcl

IUPAC Name

2-amino-5-bromo-4-chlorobenzonitrile;hydrochloride

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.93 g/mol

InChI

InChI=1S/C7H4BrClN2.ClH/c8-5-1-4(3-10)7(11)2-6(5)9;/h1-2H,11H2;1H

InChI Key

GSLLZLBBCPIBSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C#N.Cl

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride is a chemical compound with the molecular formula C7_7H5_5BrCl2_2N2_2. It is a derivative of benzonitrile, notable for its amino, bromo, and chloro substituents on the benzene ring. This compound is characterized by its unique combination of halogen and amino functional groups, which significantly influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .

The chemical behavior of 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride is primarily driven by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the bromo and chloro groups allows for nucleophilic substitution reactions, where nucleophiles can replace these halogens.
  • Amination: The amino group can participate in further reactions to form amides or other nitrogen-containing compounds.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocycles, which are valuable in pharmaceutical chemistry.

The specific products formed depend on the reaction conditions and reagents used. For example, when reacted with sodium cyanide in an aqueous solution, it can yield various derivatives that are useful in synthetic organic chemistry.

Research into the biological activity of 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride has indicated potential pharmacological properties. The compound may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest that it may inhibit certain bacterial growth.
  • Enzyme Inhibition: It has been studied for its ability to interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

These activities make it a candidate for further exploration in drug development and therapeutic applications .

The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride typically involves:

  • Starting Materials: Commonly synthesized from 4-bromo-2-chlorobenzaldehyde and sodium cyanide.
  • Reaction Conditions: The reaction is usually conducted in an aqueous medium under controlled temperatures to optimize yield.
  • Purification: Post-synthesis, the compound is often purified through recrystallization or chromatography to achieve high purity levels suitable for research and application.

Industrial methods may involve scaled-up versions of these synthetic routes, utilizing automated reactors for consistency in production quality .

2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride has diverse applications:

  • Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Intermediates: Investigated for potential use as an active pharmaceutical ingredient or intermediate in drug formulation.
  • Dyes and Pigments Production: Employed in the manufacturing of various dyes and pigments due to its reactive functional groups .

Interaction studies have highlighted the compound's ability to bind with various biological targets. Its mechanism of action involves:

  • Binding Affinity: The unique combination of amino and halogen substituents enhances its binding affinity to specific enzymes or receptors.
  • Biochemical Pathways: It may modulate pathways related to cell signaling or metabolic processes, warranting further investigation into its therapeutic potential.

These interactions are crucial for understanding how this compound could be developed into a drug candidate .

Several compounds share structural similarities with 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
2-Amino-5-chlorobenzonitrileC7_7H6_6ClNLacks bromine; simpler halogen substitution.
2-Amino-4-chlorobenzonitrileC7_7H6_6ClNDifferent position of chlorine; potential for different reactivity.
4-Amino-2-chlorobenzonitrileC7_7H6_6ClNDifferent substitution pattern; may exhibit different biological activities.

Uniqueness: The presence of both bromo and chloro substituents distinguishes 2-Amino-5-bromo-4-chlorobenzonitrile hydrochloride from these similar compounds, granting it unique chemical properties and reactivity that are valuable for specific synthetic applications and biological studies .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

265.90132 g/mol

Monoisotopic Mass

265.90132 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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